molecular formula C9H10N2O B584645 (4R)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-amine CAS No. 165035-66-5

(4R)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-amine

Cat. No.: B584645
CAS No.: 165035-66-5
M. Wt: 162.192
InChI Key: ZBFPLELNWIASCT-QMMMGPOBSA-N
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Description

(4R)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-amine, also known as this compound, is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.192. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Synthesis and Structural Analysis : This compound and its analogs have been used as precursors in the synthesis of complex molecules. For example, palladium cross-coupling amination has been employed to synthesize compounds featuring the oxazoline ring, which demonstrates significant structural stability and forms the basis for further chemical transformations (Karczmarzyk et al., 2011).
  • Cyclization and Synthesis of Oxazoles : The compound has been used in hydroxyapatite-catalyzed cyclization of aryl enones, showcasing its role in the efficient synthesis of oxazole derivatives under solvent-free conditions. This method highlights the compound's versatility in organic synthesis, particularly in generating heterocyclic structures (Thirunarayanan, 2014).

Pharmaceutical Research and Development

  • Antimicrobial Activities : Derivatives of this compound have been explored for their antimicrobial properties. For instance, certain triazole derivatives synthesized from reactions involving similar oxazoline structures have demonstrated good or moderate activities against various microorganisms, pointing to potential applications in developing new antimicrobial agents (Bektaş et al., 2007).

Material Science and Polymer Chemistry

  • Polymer Modification : Research has been conducted on modifying polyvinyl alcohol/acrylic acid hydrogels with amine compounds, including derivatives of oxazolines. These modifications aim to enhance the hydrogels' swelling properties and thermal stability, potentially expanding their applications in medical and biotechnological fields (Aly & El-Mohdy, 2015).

Properties

IUPAC Name

(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,10,11)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFPLELNWIASCT-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N=C(O1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80738894
Record name (4R)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165035-66-5
Record name (4R)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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